1,1-Cyclobutanedicarboxylic acid CAS 5445-51-2 properties
1,1-Cyclobutanedicarboxylic acid CAS 5445-51-2 properties
CAS: 5445-51-2 | Formula: C₆H₈O₄ | MW: 144.13 g/mol [1][2][3]
Executive Summary
1,1-Cyclobutanedicarboxylic acid (1,1-CBDC) is a critical dicarboxylic acid building block, most notably serving as the chelating ligand in the synthesis of Carboplatin , a second-generation platinum-based antineoplastic agent.[1] Unlike its predecessor Cisplatin, the incorporation of the 1,1-CBDC ligand confers greater hydrolytic stability to the platinum complex, significantly reducing nephrotoxicity and emetogenic side effects. Beyond oncology, 1,1-CBDC is gaining traction in materials science as a rigid, aliphatic linker for Metal-Organic Frameworks (MOFs) and lithium coordination polymers, where its unique ring strain and bite angle offer distinct crystallographic advantages.[1]
Physicochemical Profile & Chemical Identity
1,1-CBDC is characterized by a strained four-membered ring bearing two geminal carboxylic acid groups.[1] This gem-disubstitution creates a "Thorpe-Ingold" effect (gem-dimethyl effect), favoring ring closure and chelation.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Context/Significance |
| Appearance | White crystalline powder | High purity required (>99%) for pharma use.[1][2] |
| Melting Point | 156–158 °C | Sharp melting point indicates high purity; decomposes upon prolonged heating.[1] |
| Solubility | Water (~30 g/100mL), Ethanol | High water solubility facilitates aqueous-phase coordination to Pt(II).[1] |
| pKa (25°C) | pK₁ = 3.13 | First ionization is relatively acidic due to inductive effect of the second COOH.[1] |
| pKa (25°C) | pK₂ = 5.88 | Second ionization is suppressed by electrostatic repulsion of the mono-anion.[1] |
| Stability | Hygroscopic | Requires storage in desiccated conditions (<30°C).[1] |
Structural Insight: The cyclobutane ring is not planar but puckered.[1] However, when 1,1-CBDC coordinates to a metal center (like Pt), the resulting chelate ring forces a specific geometry that influences the leaving-group kinetics of the drug.
Synthetic Routes & Optimization
The industrial standard for synthesizing 1,1-CBDC relies on the Malonic Ester Synthesis .[1] This route is preferred for its scalability and the availability of reagents.
The Dialkylation Protocol
The synthesis involves the double alkylation of diethyl malonate with 1,3-dibromopropane.[1]
Reagents:
-
Diethyl malonate (1.0 eq)[1]
-
1,3-Dibromopropane (1.0–1.1 eq)[1]
-
Sodium Ethoxide (2.0–2.2 eq) in absolute Ethanol[1]
Mechanism & Causality:
-
Enolization: NaOEt deprotonates diethyl malonate to form the resonance-stabilized enolate.[1]
-
First Alkylation: The enolate attacks 1,3-dibromopropane (Sɴ2), displacing one bromide.[1]
-
Intramolecular Cyclization: A second equivalent of base deprotonates the intermediate mono-alkylated species.[1] The resulting anion attacks the terminal carbon bearing the second bromide, closing the four-membered ring.
-
Critical Control Point: The reaction must be run under dilution or controlled addition to prevent intermolecular polymerization (forming 1,1,5,5-pentanetetracarboxylates).[1]
-
-
Hydrolysis: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed (saponified) using KOH/Ethanol, followed by acidification to precipitate the free acid.[1]
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of 1,1-CBDC via Malonic Ester strategy.[1] The intramolecular cyclization step is the yield-determining step.
Key Application: Carboplatin Synthesis
The primary pharmaceutical utility of 1,1-CBDC is the production of Carboplatin.[2][4] This process requires converting the unreactive dichloro-platinum precursor into a reactive aquo-species before ligand exchange.[1]
The "Silver Nitrate" Activation Method
Direct displacement of chloride ions by 1,1-CBDC is kinetically unfavorable.[1] The protocol uses Ag(I) to precipitate chloride, generating a labile solvato-complex.[1]
Protocol:
-
Activation: React cis-diamminedichloroplatinum(II) (Cisplatin) with 2 equivalents of AgNO₃ in water.[1]
-
Filtration: Remove AgCl strictly (Ag contamination is a critical impurity).[1]
-
Chelation: Add 1,1-CBDC (often as a salt or pre-dissolved) to the filtrate.[1]
-
Crystallization: The solution is concentrated/cooled to crystallize Carboplatin.[1]
Mechanism of Action (Ligand Exchange)
The 1,1-CBDC acts as a bidentate ligand (O,O'-chelation).[1] The six-membered chelate ring formed with Platinum is highly stable, which dictates the drug's pharmacokinetics (slower DNA aquation compared to Cisplatin).
Figure 2: The activation of Cisplatin via Silver Nitrate to facilitate coordination of 1,1-CBDC.[1]
Analytical Characterization
Verifying the identity of 1,1-CBDC is essential before using it in GMP synthesis.[1]
Nuclear Magnetic Resonance (¹H NMR)
The symmetry of the molecule results in a simple spectrum.[1]
-
Solvent: DMSO-d₆ or D₂O.
-
δ ~12.0 ppm (br, s, 2H): Carboxylic acid protons (COOH).[1] Disappears on D₂O shake.
-
δ ~2.4–2.5 ppm (t, 4H): The two methylene groups (
-CH₂) adjacent to the quaternary carbon.[1] -
δ ~1.8–2.0 ppm (quint, 2H): The distal methylene group (
-CH₂).[1] -
Interpretation: The 2:1 integration ratio of the ring protons confirms the cyclobutane structure.
HPLC Method (Purity)[1][5]
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Phosphate buffer (pH 2.5) / Methanol (95:5).[1]
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1]
-
Retention: 1,1-CBDC elutes early due to high polarity.[1]
Safety & Handling
Hazard Class: Corrosive (Skin Corr.[1] 1B).
-
PPE: Nitrile gloves (double gloving recommended), face shield, and lab coat.[1]
-
Storage: Store in a cool, dry place. The container must be tightly sealed to prevent moisture absorption, which can alter stoichiometry in coordination reactions.
References
-
Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid". Org.[1][5][6] Syn. Coll. Vol. 3, p.213 (1955).[1] Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid".[1] PubChem. Link
-
ChemicalBook. "1,1-Cyclobutanedicarboxylic acid Properties and Synthesis". Link
-
NIST Chemistry WebBook. "1,1-Cyclobutanedicarboxylic acid Mass Spectrum". NIST Standard Reference Database Number 69.[1][7] Link[1]
-
ResearchGate. "Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II): Carboplatin".[1] Iran.[1][8] J. Chem. Chem. Eng.[1][8]Link
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- 3. 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
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